molecular formula C₉H₇NO₂ B515603 5-Methylisatin CAS No. 608-05-9

5-Methylisatin

Cat. No. B515603
CAS RN: 608-05-9
M. Wt: 161.16 g/mol
InChI Key: VAJCSPZKMVQIAP-UHFFFAOYSA-N
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Description

5-Methylisatin is an inhibitor of atrial natriuretic peptide (ANP) receptor coupled with guanylyl cyclase (GC) .


Synthesis Analysis

New 5-methylisatin including thiocarbohydrazones have been synthesized . The chemical structure of synthesized compounds was elucidated with IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .


Molecular Structure Analysis

The molecular formula of 5-Methylisatin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .


Chemical Reactions Analysis

New isatins based on Schiff bases were prepared from hydrazine, 5-substituted isatins, and aldehydes under reflux in ethanol .


Physical And Chemical Properties Analysis

The density of 5-Methylisatin is 1.3±0.1 g/cm3 . The molar refractivity is 42.3±0.3 cm3 . The polar surface area is 46 Å2 and the molar volume is 123.8±3.0 cm3 .

Scientific Research Applications

DNA Methylation and Its Role in Disease

5-Methylisatin is related to DNA methylation processes. DNA methylation is a critical epigenetic modification involving the addition of a methyl group to the 5 position of cytosine, playing a pivotal role in gene expression regulation, chromatin structure modulation, and suppression of transposable elements. In cancer, methylation patterns alter, leading to genetic instability and suppression of tumor suppressor genes. Studies have emphasized the potential of DNA methyltransferase inhibitors to restore suppressor gene expression and exert antitumor effects, with some agents showing promising clinical outcomes, particularly against leukemia. However, the definitive clinical role of these agents is yet to be established, and further research, especially phase III studies, are necessary (Goffin & Eisenhauer, 2002).

Epigenetic Modifications and Disease Associations

DNA methylation variability is now recognized to influence gene expression and is associated with human disease. The comprehensive study of 5-methylcytosine (5mC) and other cytosine modifications like 5-hydroxymethylcytosine (5hmC) is crucial in understanding epigenetic dysregulation in disease contexts. Although several assays exist to study these modifications, choosing the appropriate method is crucial for revealing the associations between epigenetic changes and diseases. Despite the availability of various assays, no single approach interrogates more than a minority of the non-promoter cis-regulatory sites where DNA methylation variability is significant. The most effective approaches might involve targeted bisulfite sequencing of cis-regulatory loci in relevant cell types (Ulahannan & Greally, 2015).

5-Hydroxymethylcytosine and Environmental Epigenetics

The modification of cytosine to forms like 5-hydroxymethylcytosine (5hmC) plays a pivotal role in DNA methylation/demethylation cycles, significantly contributing to genome flexibility and regulation. These modifications are influenced by environmental and endogenous factors and can lead to alterations in genome regulation. Environmental exposure can induce aberrant DNA methylation changes, leading to genetic dysfunction and various pathologies. This makes 5hmC a potential contributor to epigenetically mediated responses to environmental factors. However, understanding the impact of environmental factors on 5hmC patterns in mammalian genomes requires further investigation to establish the molecular mechanisms underlying these changes and their implications for genetic dysfunction (Efimova et al., 2020).

Safety And Hazards

5-Methylisatin may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJCSPZKMVQIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209637
Record name 5-Methylisatin
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisatin

CAS RN

608-05-9
Record name 5-Methylisatin
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Record name 5-Methylisatin
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Record name 5-Methylisatin
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Record name 5-Methylisatin
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Record name 5-methylindole-2,3(1H)-dione
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Record name 5-METHYLISATIN
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Synthesis routes and methods I

Procedure details

An aqueous solution (222 ml) containing 16.7 g (0.10 mol) of chloral hydrate was mixed with 243 g of sodium sulfate, an aqueous solution (56.0 ml) containing 10.0 g (93.3 mmol) of p-toluidine and 9.56 of concentrated hydrochloric acid and an aqueous solution (242 ml) containing 20.5 g (0.29 mol) of hydroxylamine hydrochloride in this order and the resulting mixture was heated under reflux with stirring for 30 minutes. After cooling to room temperature, the mixture was filtered with suction to collect the yellowish brown precipitate. The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution and neutralized with 2M hydrochloric acid. The resulting mixture was filtered and the filtrate was acidified with 2M hydrochloric acid. The thus precipitated isonitroso compound was collected by filtration and washed with iced water followed by drying. The dried product was added to 62 g of concentrated sulfuric acid which had been heated to 60° C. over 40 minutes and the mixture was further heated at 75° C. for 10 minutes. After cooling to room temperature, the resulting mixture was poured into 160 ml of iced water followed by filtration to obtain 10.0 g of 5-methylisatin.
[Compound]
Name
solution
Quantity
222 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
56 mL
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reactant
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10 g
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20.5 g
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Synthesis routes and methods II

Procedure details

2-Hydroxyimino-N-p-tolyl-acetamide (14 g, 0.0078 mol) was added portion wise to a preheated (60° C.) conc. H2SO4 (70 mL) over a period of 30 min. After the addition, the mixture was stirred at the same temperature for another 1 h. The reaction mixture was cooled to room temperature and was poured into crushed ice. The precipitate was collected by filtration and washed with chilled water several times. Finally it was dried in a vacuum oven to get the required product as brick red coloured solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

An aqueous solution (222 ml) containing 16.7 g (0.10 mol) of chloral hydrate was mixed with 243 g of sodium sulfate, an aqueous solution (56.0 ml) containing 10.0 g (93.3 mmol) of p-toluidine and 9.56 of concentrated hydrochloric acid and an aqueous solution (242 ml) containing 20.5 g (0.29 mol) of hydroxyamine hydrochloride in this order and the resulting mixture was heated under reflux with stirring for 30 minutes. After cooling to room temperature, the mixture was filtered with suction to collect the yellowish brown precipitate. The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution and neutralized with 2M hydrochloric acid. The resulting mixture was filtered and the filtrate was acidified with 2M hydrochloric acid. The thus precipitated isonitroso compound was collected by filtration and washed with iced water followed by drying. The dried product was added to 62 g of concentrated sulfuric acid which had been heated to 60° C. over 40 minutes and the mixture was further heated at 75° C. for 10 minutes. After cooling to room temperature, the resulting mixture was poured into 160 ml of iced water followed by filtration to obtain 10.0 g of 5-methylisatin. NMR (270 MHz, Acetone-d6): δ9.9 (bs, 1H); 6.9-7.5 (m, 3H); 2.3 (s, 3H)
[Compound]
Name
solution
Quantity
222 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
242 mL
Type
reactant
Reaction Step Four
Quantity
20.5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
456
Citations
R Islam, MJ Abedin, K Khayer, MR Islam - 2001 - nopr.niscpr.res.in
Condensation of 5-methylisatin 1 with thiosemicarbazide in glacial acetic acid gives 5-methylisatin-3-thiosemicarbazone 2,whereas with thiocarbohydrazide gives bis-5-methyli satin-3-…
Number of citations: 31 nopr.niscpr.res.in
H Yakan, Ş Çakmak, O Buruk, A Veyisoğlu… - Research on Chemical …, 2022 - Springer
New 5-methylisatin including thiocarbohydrazones (1–5) have been synthesized. The chemical structure of synthesized compounds was elucidated with IR, 1 H NMR, 13 C NMR …
Number of citations: 2 link.springer.com
FM Aldibashi S - Karbala International Journal of Modern Science, 2021 - iasj.net
… , 5-chloroisatin, 5-methylisatin and 5-methoxyisatin using the … , 5-fluoroisatin, 5-chloroisatin, 5-methylisatin and 5-methoxyisatin. In … , 5-chloroisatin, 5-methylisatin and 5-methoxyisatin …
Number of citations: 5 www.iasj.net
Y Yao, H Wang, J Xu, F Gao, W Cao - Molecules, 2022 - mdpi.com
Sixteen dihydroartemisinin-5-methylisatin hybrids 6a–c and 7a–m tethered via different carbon spacers were assessed for their antiproliferative activity against MCF-7, MDA-MB-231, …
Number of citations: 2 www.mdpi.com
MRH Mahran, MD Khidre… - Phosphorus, Sulfur, and …, 1995 - Taylor & Francis
… of 5-methylisatin (lb) itself. It is notable that the behavior of 8b under electron impact simulates its behavior upon thermolysis under reduced pressure which produces 5-methylisatin (lb) …
Number of citations: 24 www.tandfonline.com
AM Silski-Devlin, JP Petersen, J Liu… - The Journal of …, 2020 - ACS Publications
… The absence of an unusually intense hexamer peak in the mass spectrum of 5-methylisatin may indicate that hexamers of 5-methylisatin are kinetically locked on the surface but are not …
Number of citations: 1 pubs.acs.org
V Glover, JM Halket, PJ Watkins, A Clow… - Journal of …, 1988 - Wiley Online Library
… 390 daltons; 5-methylisatin, 404 daltons). GC/MS can thus be used to quantify isatin in … , using 5-methylisatin as an internal standard. Figure 2c shows specific isatin and 5-methylisatin …
Number of citations: 256 onlinelibrary.wiley.com
JM Halket, PJ Watkins, A Przyborowska… - … of Chromatography B …, 1991 - Elsevier
… Typically, 1 g wet weight of tissue was homogenized (4C) with 3 ml of 1 M HC1 and 10 #1 of 5-methylisatin solution (10 pg/ml in ethanol). After centrifugation (4C) at 12 500 g for 15 rain, …
Number of citations: 62 www.sciencedirect.com
PG Gassman, BW Cue Jr, TY Luh - The Journal of Organic …, 1977 - ACS Publications
… Further elution with chloroform gave 5-methylisatin (525 mg, 63%), mp 185-187 C (recrystallized from 95% ethanol) (lit.13 mp 187C). 5-Chloro-3,3-dimethylthiooxindole and 5-…
Number of citations: 128 pubs.acs.org
JA Knight, HK Porter, PK Calaway - Journal of the American …, 1944 - ACS Publications
… -3-phenylmercapto4- quinaldinecarboxylic acid from isatin and 5methylisatin, respectively. Phenoxyacetone has been condensed with 5- methylisatin to form 6-methyl-3-phenoxy-4…
Number of citations: 28 pubs.acs.org

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